molecular formula C18H16N2O3S2 B2888759 N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide CAS No. 2034440-77-0

N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Cat. No.: B2888759
CAS No.: 2034440-77-0
M. Wt: 372.46
InChI Key: RWHQLCVTOWCQSE-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule. It contains several functional groups including a phenyl group, a thiophenyl group, a furanyl group, and an oxalamide group. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the aromatic rings (phenyl and thiophenyl groups) would add a level of rigidity to the molecule, while the oxalamide group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the phenyl and thiophenyl groups might undergo electrophilic aromatic substitution reactions. The oxalamide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might increase its stability and affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Applications of Related Compounds

Furoxans as Nitric Oxide Donors : A study by Medana et al. (1994) discusses furoxans, including 4-Phenyl-3-furoxancarbonitrile, which releases nitric oxide under the action of thiol cofactors. This compound showed high vasodilatory activity and potent inhibition of platelet aggregation, illustrating the interest in such structures for their biological activities (Medana et al., 1994).

Novel Synthetic Approaches : Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating a methodological interest in oxalamide structures for synthesizing various derivatives, potentially including compounds like the one (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions : De et al. (2017) highlighted the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation, demonstrating the utility of oxalamide derivatives in facilitating challenging chemical reactions (De et al., 2017).

Synthesis of Heterocyclic Compounds : Aniskova et al. (2017) focused on synthesizing biologically active compounds with pyridine and pyridazine fragments using arylmethylidene derivatives of furan-2(3H)-ones, showcasing the relevance of furan derivatives in medicinal chemistry (Aniskova et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is a drug, it might interact with biological targets such as proteins or enzymes to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety measures should be taken when handling any chemical compound .

Future Directions

Future research could explore the potential applications of this compound in various fields such as medicine or materials science. This could involve studying its interactions with biological systems or its physical properties .

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-24-16-5-3-2-4-14(16)20-18(22)17(21)19-10-13-6-7-15(23-13)12-8-9-25-11-12/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHQLCVTOWCQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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